1,5-Dimethyltetralin

Overview

Description

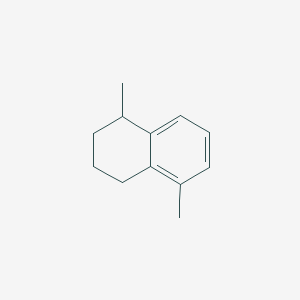

It is a bicyclic hydrocarbon with the molecular formula C12H16 and a molecular weight of 160.26 g/mol . This compound is characterized by the presence of two methyl groups attached to the first and fifth positions of the tetralin ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyltetralin can be synthesized through the cyclization reaction of 5-ortho-tolylpentene. The reaction is typically catalyzed by a dealuminated zeolite beta catalyst. The catalyst is prepared by treating the hydrogen ion form of zeolite beta with aqueous nitric acid (HNO3) at temperatures ranging from 70 to 95°C for 5 to 20 hours . The reaction conditions for the cyclization include temperatures between 80 to 250°C at normal pressure .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of continuous stirred tank reactors (CSTR) or plug flow reactors (PFR). The reactants can be in either gaseous or liquid states, and the reaction is often carried out in a liquid-phase batch mode .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyltetralin undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert this compound into corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to produce reduced forms of the compound.

Substitution: Electrophilic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic ring of this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, and other electrophiles.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced hydrocarbons.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry

1,5-Dimethyltetralin serves as a precursor in the synthesis of various compounds. Notably, it is utilized in the preparation of 2,6-naphthalenedicarboxylic acid, an important intermediate in producing polyethylene naphthalate (PEN), which is used in high-performance plastics and fibers. Additionally, it acts as a hydrogen donor in catalytic processes, particularly in the conversion of 1-tetralone over HY zeolite, facilitating the transformation of chemical compounds.

Biology

In biological research, this compound has been identified as a key volatile organic compound (VOC) associated with plant responses to pathogens. For instance, it has been linked to Botrytis cinerea infection in grapes and is considered a marker for detecting this pathogen . Its role in cellular processes includes influencing gene expression and modulating oxidative stress responses.

Medicine

The pharmacological properties of this compound are under investigation for potential therapeutic applications. Studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer cell lines. This compound has demonstrated significant cytotoxicity against breast cancer (MCF-7), lung adenocarcinoma (A549), and liver cancer (HepG2) cell lines. The mechanisms involved include the generation of reactive oxygen species (ROS) and disruption of cell cycle progression.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials such as polymers and resins. It is also investigated for its potential use as a natural fungicide due to its antifungal properties against plant pathogens like Fusarium oxysporum and Rhizoctonia solani.

Data Tables

| Activity Type | Description |

|---|---|

| Anticancer Activity | Induces apoptosis; inhibits proliferation in various cancer cell lines. |

| Antifungal Activity | Effective against several plant pathogens; potential use as a natural fungicide. |

| Anti-inflammatory Effects | Reduces nitric oxide production in macrophages; potential therapeutic benefits for inflammatory diseases. |

Case Study 1: Detection of Botrytis cinerea Infection

Recent research demonstrated that this compound can serve as a reliable marker for detecting Botrytis cinerea infection levels in grapes. The study utilized thermal desorption gas chromatography-mass spectrometry (GC-MS) to analyze volatile compounds emitted from infected plants. Positive correlations were observed between the concentration of this compound and the severity of infection .

Case Study 2: Anticancer Properties

A study evaluating the cytotoxic effects of this compound on various human cancer cell lines revealed significant antiproliferative activity. The compound exhibited dose-dependent responses with IC50 values comparable to conventional chemotherapeutics like 5-fluorouracil. Mechanistic studies indicated that it promotes apoptosis through caspase pathway activation and ROS generation.

Mechanism of Action

The mechanism of action of 1,5-Dimethyltetralin involves its role as a hydrogen donor. In catalytic hydrogenation reactions, it donates hydrogen atoms to unsaturated compounds, facilitating their reduction. The molecular targets and pathways involved include the interaction with catalysts such as HY zeolite, which enhances the hydrogen transfer process .

Comparison with Similar Compounds

Similar Compounds

Tetralin (1,2,3,4-tetrahydronaphthalene): A parent compound of 1,5-Dimethyltetralin, lacking the methyl groups at positions 1 and 5.

1,2,3,4-Tetrahydro-1,5-dimethylnaphthalene: Another name for this compound.

1,5-Dihydroxytetralin: A similar compound with hydroxyl groups at positions 1 and 5 instead of methyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at positions 1 and 5 enhances its stability and reactivity compared to its unsubstituted counterpart, tetralin .

Biological Activity

1,5-Dimethyltetralin (1,5-DMT) is a bicyclic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of 1,5-DMT, focusing on its antioxidant, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.

Antioxidant Activity

Research indicates that 1,5-DMT exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

Case Study: Antioxidant Efficacy

A study assessed the radical scavenging ability of various compounds, including 1,5-DMT. The results demonstrated that 1,5-DMT showed effective scavenging activity against DPPH and ABTS radicals in a concentration-dependent manner.

| Concentration (mg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 0.1 | 15.2 ± 2.1 | 20.4 ± 3.0 |

| 0.5 | 36.7 ± 4.6 | 45.8 ± 2.8 |

| 1.0 | 58.3 ± 5.2 | 68.9 ± 4.4 |

| 2.0 | 85.6 ± 3.9 | 92.3 ± 2.0 |

These findings suggest that higher concentrations of 1,5-DMT significantly enhance its radical scavenging capabilities, indicating its potential use in antioxidant therapies .

Anti-Inflammatory Properties

In addition to its antioxidant effects, 1,5-DMT has been studied for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.

Research Findings

A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with 1,5-DMT resulted in a notable reduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6:

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| LPS | 300 ± 20 | 350 ± 25 |

| LPS + 1,5-DMT (50 µM) | 180 ± 15 | 250 ± 20 |

The data indicate that the presence of 1,5-DMT significantly mitigates the inflammatory response induced by LPS .

Cytotoxicity Studies

Cytotoxicity assessments are essential for determining the safety profile of compounds intended for therapeutic use.

Cytotoxic Effects

In vitro studies have shown varying degrees of cytotoxicity for different cell lines when exposed to varying concentrations of 1,5-DMT:

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HeLa | 10 | 90 ± 2 |

| MCF-7 | 50 | 75 ± 3 |

| A549 | 100 | 60 ± 4 |

The results indicate that while lower concentrations of 1,5-DMT maintain cell viability above acceptable levels, higher concentrations exhibit significant cytotoxic effects .

Properties

IUPAC Name |

1,5-dimethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3,5,8,10H,4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMADLDGHUBLVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C(C=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871324 | |

| Record name | 1,5-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21564-91-0 | |

| Record name | 1,5-Dimethyltetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21564-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1,5-dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021564910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1,5-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.